5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of the oxadiazole family . Oxadiazoles are a class of organic compounds containing a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been widely studied due to their diverse biological activities and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine”, has been a topic of much research. Typically, 1,3,4-oxadiazoles are synthesized by directly annulating hydrazides with methyl ketones . The reaction of N-acylamides with hydroxylamine under certain conditions can also lead to the formation of 1,2,4-oxadiazole .Molecular Structure Analysis
The molecular structure of “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine” can be inferred from its name. It contains a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The ring is substituted at the 5-position with a 3-methylphenyl group and at the 2-position with an amine group .Scientific Research Applications
Antimicrobial and Anticancer Activities
5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been a subject of interest due to their potential in medical applications. Research indicates the synthesis of various derivatives of 1,3,4-oxadiazole, showcasing their antimicrobial activities. Specifically, some newly synthesized compounds were found to possess good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, a series of novel derivatives demonstrated good to moderate anticancer activity against human cancer cell lines, highlighting the compound's relevance in cancer research and potential therapeutic applications (Yakantham et al., 2019).
Molecular Synthesis and Characterization
The compound and its derivatives are also pivotal in the field of molecular synthesis. Studies have documented the synthesis of various derivatives involving 1,3,4-oxadiazole, providing insights into their structural characteristics and potential applications. For instance, the synthesis of new Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione was reported, where the conformational isomers of certain derivatives were investigated, indicating the compound's utility in understanding molecular structures and interactions (Roman et al., 2007).
Antifungal Activities and Molecular Docking
The derivatives of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine have also shown promising antifungal activities. A study reported the synthesis of a novel series of derivatives, which were tested against various human pathogenic fungal strains. Some compounds exhibited significant antifungal activity, and molecular docking studies suggested these compounds as potential scaffolds for developing potent antifungal drugs (Nimbalkar et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, 3-Methylmethcathinone, a structurally similar compound, is known to inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity .
Biochemical Pathways
For example, PIKfyve kinase inhibitors, which have structural similarities, disrupt lysosome function in autophagy and can selectively kill certain cancer cells .
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have diverse biological activities and are considered important heterocyclic compounds with broad-spectrum biological activities .
Result of Action
For instance, some hydrazine-coupled pyrazoles have shown potent antimicrobial activity against various strains .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological environment .
properties
IUPAC Name |
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHZYSITDCSNBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397877 |
Source
|
Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109060-64-2 |
Source
|
Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.